DNA-PK-IN-11
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Overview
Description
DNA-PK-IN-11 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining (NHEJ) pathway. Inhibition of DNA-PK has significant implications in cancer therapy, as it can enhance the efficacy of DNA-damaging treatments such as radiation and chemotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DNA-PK-IN-11 involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
DNA-PK-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as amines or halides.
Scientific Research Applications
DNA-PK-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of DNA-PK in DNA repair mechanisms.
Biology: Investigates the cellular response to DNA damage and the role of DNA-PK in maintaining genomic stability.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in combination with DNA-damaging agents.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DNA repair pathways.
Mechanism of Action
DNA-PK-IN-11 exerts its effects by selectively inhibiting the catalytic activity of DNA-PK. This inhibition prevents the phosphorylation of key proteins involved in the NHEJ pathway, thereby impairing the repair of DNA double-strand breaks. The molecular targets of this compound include the DNA-PK catalytic subunit and the Ku heterodimer, which are essential components of the DNA-PK complex.
Comparison with Similar Compounds
Similar Compounds
AZD7648: Another selective DNA-PK inhibitor with similar therapeutic potential in cancer treatment.
Vanillin: A naturally occurring compound that also inhibits DNA-PK activity, though with different chemical properties and potency.
Uniqueness
DNA-PK-IN-11 is unique in its high selectivity and potency as a DNA-PK inhibitor. Its chemical structure allows for effective inhibition of DNA-PK activity, making it a valuable tool in both research and therapeutic applications. Compared to other inhibitors, this compound offers a distinct advantage in terms of its specificity and efficacy in targeting DNA repair pathways.
References
- DNA-PK as a DNA sensor for IRF-3-dependent innate immunity
- DNA-PK participates in pre-rRNA biogenesis independent of DNA double-strand break repair
- Human DNA-dependent protein kinase activation mechanism
- DNA-PK as an Emerging Therapeutic Target in Cancer
- Simultaneous inhibition of DNA-PK and PolΘ improves integration efficiency and precision of genome editing
Properties
Molecular Formula |
C23H17FN6O2 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
3-fluoro-4-[7-methoxy-3-methyl-8-(1-methylpyrazol-4-yl)-2-oxoimidazo[4,5-c]quinolin-1-yl]benzonitrile |
InChI |
InChI=1S/C23H17FN6O2/c1-28-12-14(10-27-28)15-7-16-18(8-21(15)32-3)26-11-20-22(16)30(23(31)29(20)2)19-5-4-13(9-25)6-17(19)24/h4-8,10-12H,1-3H3 |
InChI Key |
OOCGUVCGJIUQKC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)N4C5=C(C=C(C=C5)C#N)F)C)OC |
Origin of Product |
United States |
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